

# An In-depth Technical Guide to Pimprinine: Chemical Structure and Properties

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## Compound of Interest

Compound Name: Pimprinine

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## Abstract

**Pimprinine**, a naturally occurring indole alkaloid first isolated from *Streptomyces pimprina*, has garnered significant attention within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of **Pimprinine**. Detailed experimental protocols for its synthesis, isolation, and biological evaluation are presented, alongside a thorough analysis of its spectroscopic characteristics. This document aims to serve as a core resource for researchers engaged in the study and potential therapeutic development of **Pimprinine** and its analogues.

## Chemical Structure and Identification

**Pimprinine** is chemically identified as 3-(2-methyl-1,3-oxazol-5-yl)-1H-indole. Its structure features a core indole ring substituted at the 3-position with a 2-methyloxazole moiety.

Table 1: Chemical Identifiers of **Pimprinine**

Identifier	Value
IUPAC Name	3-(2-methyl-1,3-oxazol-5-yl)-1H-indole
CAS Number	13640-26-1
Molecular Formula	C <sub>12</sub> H <sub>10</sub> N <sub>2</sub> O
Molecular Weight	198.22 g/mol
Canonical SMILES	<chem>CC1=NC=C(O1)C2=CNC3=CC=CC=C32</chem>
InChI	InChI=1S/C12H10N2O/c1-8-13-7-12(15-8)10-6-14-11-5-3-2-4-9(10)11/h2-7,14H,1H3
InChIKey	WZJPGCHCOHYLMB-UHFFFAOYSA-N

## Physicochemical Properties

A thorough understanding of the physicochemical properties of **Pimprinine** is crucial for its application in experimental settings and for formulation development.

Table 2: Physicochemical Properties of **Pimprinine**

Property	Value	Source
Physical State	Solid	[1]
Melting Point	149.0–150.5 °C	A specific melting point for a closely related derivative is reported; Pimprinine's melting point is expected to be in a similar range. Further experimental verification is recommended.
Boiling Point	Not reported	
Solubility	Soluble in DMF, DMSO, ethanol, and methanol. Poor water solubility.	[1]
pKa	Not reported	
logP (calculated)	2.5	

## Spectroscopic Data

The structural elucidation of **Pimprinine** is supported by various spectroscopic techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are fundamental for confirming the chemical structure of **Pimprinine**. While specific peak assignments for **Pimprinine** itself are not readily available in the cited literature, the synthesis of its analogues confirms the use of these techniques for structural verification.[2]

### Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of **Pimprinine** and its derivatives, confirming the molecular formula C<sub>12</sub>H<sub>10</sub>N<sub>2</sub>O.[2]

## Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the **Pimprinine** molecule. Characteristic absorption bands for the N-H stretch of the indole ring, C=N and C=C stretching of the aromatic systems, and C-O stretching of the oxazole ring are expected.

## Biological Activities and Mechanism of Action

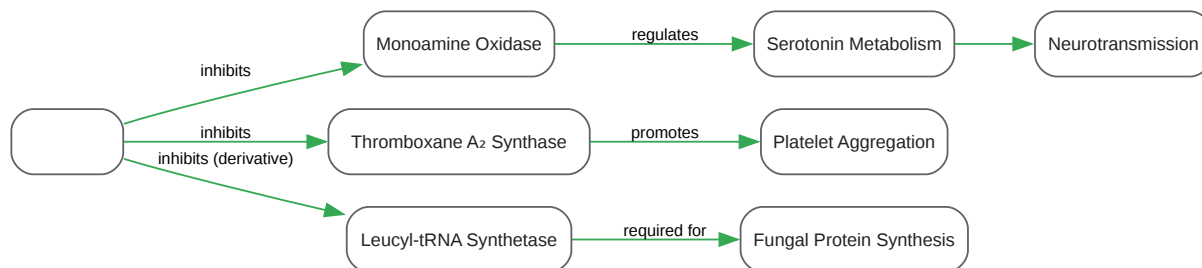
**Pimprinine** exhibits a broad spectrum of biological activities, making it a promising candidate for further investigation in drug discovery.

Table 3: Summary of Biological Activities of **Pimprinine**

Activity	Description	Quantitative Data
Monoamine Oxidase (MAO) Inhibition	Pimprinine is a potent inhibitor of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters.	IC <sub>50</sub> = 48 µM for inhibition of serotonin deamination by MAO.[1]
Anticonvulsant Activity	Demonstrates significant anticonvulsant effects in animal models.	Increases the minimum and maximum electroshock seizure thresholds in mice at a dose of 80 mg/kg.[1]
Antiplatelet Activity	Inhibits the aggregation of platelets induced by various agonists.	IC <sub>50</sub> = 3 µg/mL (vs. arachidonic acid) and 25 µg/mL (vs. collagen) for inhibition of rabbit platelet aggregation. IC <sub>50</sub> = 6 µg/mL for inhibition of thromboxane A <sub>2</sub> synthesis.[1]
Antimicrobial Activity	Exhibits inhibitory activity against a range of microorganisms.	MICs: M. tuberculosis (25 µg/mL), P. varioti (1 µg/mL), C. albicans (1.5 µg/mL), and S. lutea (2.5 µg/mL).[1]
Antiviral Activity	Shows activity against plant viruses, such as tobacco mosaic virus (TMV).	[3]
Antifungal Activity	Effective against various phytopathogenic fungi.	[4]

## Signaling Pathways and Logical Relationships

The diverse biological activities of **Pimprinine** suggest its interaction with multiple cellular pathways. For instance, its MAO inhibitory activity directly impacts serotonergic signaling. Its antiplatelet effects are mediated through the inhibition of thromboxane A<sub>2</sub> synthesis, a key pathway in platelet aggregation. The antifungal mechanism of action for **Pimprinine** derivatives has been suggested to involve the inhibition of leucyl-tRNA synthetase.[4]



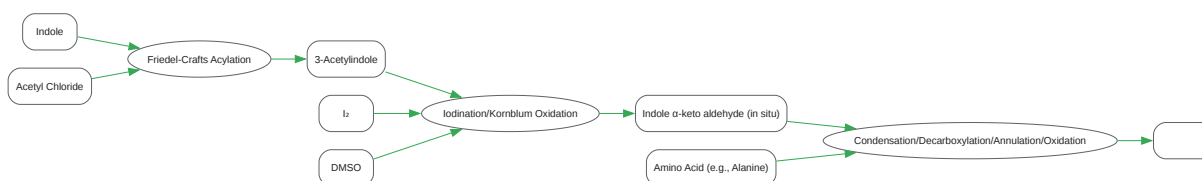
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Figure 1: Simplified diagram of **Pimprinine**'s mechanisms of action.

## Experimental Protocols

### Synthesis of Pimprinine

A general and efficient one-pot synthesis for 5-(3'-indolyl)oxazoles, including **Pimprinine**, has been developed.<sup>[2][5]</sup>



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Figure 2: General synthetic workflow for **Pimprinine**.

#### Protocol:

- Acylation of Indole: To a solution of indole in a suitable solvent (e.g., dichloromethane), add a Lewis acid (e.g., SnCl<sub>4</sub>) followed by the dropwise addition of acetyl chloride at 0-5 °C. The

reaction is stirred at room temperature until completion.

- One-Pot Oxazole Formation: The resulting 3-acetylindole is then subjected to an iodination/Kornblum oxidation sequence using iodine in DMSO to generate the indole  $\alpha$ -keto aldehyde intermediate in situ.
- Cyclization: An appropriate amino acid (e.g., alanine for **Pimprinine** synthesis) is then added to the reaction mixture, which undergoes a cascade of condensation, decarboxylation, annulation, and oxidation to yield the final 5-(3'-indolyl)oxazole product.
- Purification: The crude product is purified by column chromatography on silica gel.

## Isolation from *Streptomyces* sp.

**Pimprinine** can be isolated from the fermentation broth of *Streptomyces* species.[\[6\]](#)[\[7\]](#)

Protocol:

- Fermentation: *Streptomyces* sp. is cultured in a suitable seed medium followed by a production medium for several days.
- Extraction: The fermentation broth is centrifuged, and the supernatant is extracted multiple times with an organic solvent such as ethyl acetate.
- Concentration: The organic extracts are combined and evaporated under reduced pressure to yield a crude extract.
- Purification: The crude extract is subjected to a series of chromatographic separations, including silica gel column chromatography and preparative HPLC, to isolate pure **Pimprinine**.

## Anticonvulsant Activity Assay (Maximal Electroshock Seizure - MES Test in Mice)

This in vivo assay is a standard model for screening potential anticonvulsant drugs.[\[8\]](#)[\[9\]](#)

Protocol:

- **Animal Model:** Male Swiss albino mice are used.
- **Drug Administration:** **Pimprinine**, dissolved in a suitable vehicle, is administered intraperitoneally (i.p.) at a dose of 80 mg/kg. A control group receives the vehicle only.
- **Induction of Seizures:** After a specific pre-treatment time, a maximal electrical stimulus is delivered via corneal electrodes.
- **Observation:** The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The duration of the seizure is also recorded.
- **Analysis:** The ability of **Pimprinine** to abolish or reduce the duration of the tonic hindlimb extension is considered a measure of its anticonvulsant activity.

## Antiplatelet Activity Assay (In Vitro Platelet Aggregation)

This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.<sup>[10][11]</sup>

Protocol:

- **Platelet-Rich Plasma (PRP) Preparation:** Whole blood from healthy donors is centrifuged at a low speed to obtain PRP.
- **Drug Incubation:** PRP is incubated with different concentrations of **Pimprinine** or a vehicle control for a specified time at 37 °C.
- **Induction of Aggregation:** Platelet aggregation is induced by adding an agonist such as arachidonic acid or collagen.
- **Measurement:** Aggregation is monitored using a platelet aggregometer, which measures the change in light transmission through the PRP suspension as platelets aggregate.
- **Analysis:** The percentage inhibition of platelet aggregation by **Pimprinine** is calculated by comparing the aggregation in the presence of the compound to that of the control. The IC<sub>50</sub> value is then determined.



## Antifungal Activity Assay (Broth Microdilution Method for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[3][12]

Protocol:

- **Inoculum Preparation:** A standardized suspension of the fungal test organism is prepared.
- **Drug Dilution:** A serial dilution of **Pimprinine** is prepared in a microtiter plate containing a suitable broth medium.
- **Inoculation:** Each well is inoculated with the fungal suspension.
- **Incubation:** The microtiter plate is incubated at an appropriate temperature for a specified period.
- **MIC Determination:** The MIC is determined as the lowest concentration of **Pimprinine** that completely inhibits the visible growth of the fungus.

## Conclusion

**Pimprinine** is a fascinating natural product with a rich chemical profile and a wide array of biological activities. Its potential as a lead compound for the development of new therapeutics in areas such as neurology, hematology, and infectious diseases is significant. This technical guide provides a foundational body of knowledge to aid researchers in their exploration of this promising molecule. Further studies are warranted to fully elucidate its mechanisms of action, establish a comprehensive safety profile, and optimize its structure for enhanced therapeutic efficacy.

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## References

- 1. Diversity-oriented synthesis and antifungal activities of novel pimprinine derivative bearing a 1,3,4-oxadiazole-5-thioether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and fungicidal activity of novel pimprinine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel Pimprinine and Streptochlorin Derivatives as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Dimeric Pimprinine Alkaloids From Soil-Derived Streptomyces sp. NEAU-C99 [frontiersin.org]
- 7. Dimeric Pimprinine Alkaloids From Soil-Derived Streptomyces sp. NEAU-C99 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticonvulsant Activity of trans-Anethole in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Assessment of Antiplatelet and Antithrombotic Activity of 4-Amino-Substituted 5-Oxoproline Amides and Peptides [mdpi.com]
- 11. Screening of conventional anticonvulsants in a genetic mouse model of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
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